N-([1,1'-Biphenyl]-4-yl)-3-chlorobenzo[b]thiophene-2-carboxamide
Description
N-([1,1'-Biphenyl]-4-yl)-3-chlorobenzo[b]thiophene-2-carboxamide is a synthetic small molecule characterized by a biphenyl core linked to a 3-chlorobenzo[b]thiophene moiety via a carboxamide bond. The compound combines structural features of aromatic biphenyl systems and heterocyclic thiophene derivatives, which are common in pharmaceuticals and materials science. The chlorine substituent at the 3-position of the benzo[b]thiophene ring likely enhances electronic properties and steric interactions, influencing binding affinity and stability.
Properties
Molecular Formula |
C21H14ClNOS |
|---|---|
Molecular Weight |
363.9 g/mol |
IUPAC Name |
3-chloro-N-(4-phenylphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H14ClNOS/c22-19-17-8-4-5-9-18(17)25-20(19)21(24)23-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,23,24) |
InChI Key |
GLHNRRUDFJUQBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
Preparation Methods
Key Steps:
-
Cyclization :
-
Optimization :
Preparation of 4-Aminobiphenyl ([1,1'-Biphenyl]-4-amine)
The biphenylamine component is synthesized via cross-coupling or reduction strategies:
Method A: Suzuki-Miyaura Coupling
Method B: Catalytic Hydrogenation
-
Reactants : 4-Nitrobiphenyl.
-
Catalyst : H₂, Pd/C (10 wt%).
-
Conditions : Ethanol, 50°C, 6 hours.
Amide Coupling Reaction
The final step involves reacting 3-chlorobenzo[b]thiophene-2-carbonyl chloride with 4-aminobiphenyl.
Key Observations:
-
Excess amine ensures complete conversion of the acid chloride.
-
Polar aprotic solvents (e.g., DMF) reduce side reactions but require higher temperatures.
Alternative Route: One-Pot Synthesis
A streamlined approach combines cyclization and amidation in a single reactor:
Advantages:
Industrial-Scale Considerations
-
Catalyst Recovery : Pd-based catalysts are filtered and reused, cutting costs.
-
Solvent Recycling : Toluene is distilled and reused, minimizing waste.
-
Purity Control : HPLC monitoring ensures >98% purity for pharmaceutical applications.
Comparative Analysis of Methods
| Method | Steps | Yield | Scalability | Source |
|---|---|---|---|---|
| Classical Amidation | 3 | 69–75% | Moderate | |
| One-Pot Synthesis | 2 | 68% | High | |
| Suzuki Coupling + Amide | 4 | 60% | Low |
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-4-yl)-3-chlorobenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzo[b]thiophene moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzo[b]thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-4-yl)-3-chlorobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to modulate the aggregation of amyloid beta (Aβ42) peptides, which are implicated in Alzheimer’s disease . The compound can either inhibit or accelerate Aβ42 aggregation depending on its structural orientation and concentration.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of N-([1,1'-Biphenyl]-4-yl)-3-chlorobenzo[b]thiophene-2-carboxamide, highlighting structural variations, synthesis methods, and applications:
Key Observations:
Structural Variations :
- Halogenation : The presence of fluorine (in ), bromine (in ), or chlorine (target compound) alters electronic properties and steric bulk, impacting receptor binding or material stability.
- Heterocyclic Systems : Thiophene (target compound), indole (), and thiazole () rings confer distinct electronic profiles and intermolecular interactions.
Synthesis :
- Dicyclohexylcarbodiimide (DCC)-mediated coupling is a common method for amide bond formation in biphenyl-carboxamide derivatives .
- Larger-scale production (e.g., OLED intermediates) employs pilot/commercial processes .
Applications :
- Pharmaceuticals : Fluoro-biphenyl carboxamides are explored as NSAID hybrids or neuroactive agents , while tetrazole-containing analogs target angiotensin receptors .
- Materials Science : Biphenyl-thiophene/amine derivatives serve as OLED intermediates due to their luminescent properties .
Analytical Characterization :
- X-ray crystallography (e.g., using SHELX software ) and cryo-EM are critical for resolving structural details of receptor-ligand complexes, as seen in .
Biological Activity
N-([1,1'-Biphenyl]-4-yl)-3-chlorobenzo[b]thiophene-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is classified as a carboxamide and is characterized by its unique structural features, which include a biphenyl moiety and a chlorobenzo[b]thiophene fragment. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C21H14ClNOS
- CAS Number : 2382217
- Molecular Weight : 365.86 g/mol
This compound features a carboxamide functional group, which is known to enhance the biological activity of many drug candidates.
Biological Activity Overview
This compound has been studied for various biological activities, particularly in the context of antiparasitic and anticancer properties. The following sections detail specific findings related to its biological effects.
Antiparasitic Activity
Recent studies have highlighted the potential of benzothiophene derivatives in combating parasitic infections. For instance, thiazolyl–benzothiophenamides have shown promising activity against Trypanosoma brucei, the causative agent of African sleeping sickness. Although this compound itself has not been directly tested against T. brucei, its structural analogs have demonstrated significant bioactivity with IC50 values in the low micromolar range, indicating that modifications to the benzothiophene structure can enhance efficacy against parasitic targets .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Studies have indicated that various benzothiophene derivatives exhibit cytotoxic effects against different cancer cell lines. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cell proliferation in human tumor cell lines . The results suggest that these compounds may interfere with critical cellular processes involved in tumor growth.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings from SAR studies include:
| Modification | Effect on Activity |
|---|---|
| Chloro Substitution | Enhances lipophilicity and bioactivity |
| Amide Linkage | Essential for maintaining antiparasitic activity |
| Biphenyl Moiety | Influences binding affinity to target proteins |
These modifications suggest that both electronic and steric factors play significant roles in determining the compound's biological efficacy.
Case Studies
Several case studies provide insights into the biological activity of similar compounds:
- Antiparasitic Screening : A high-throughput screening identified thiazolyl–benzothiophenamides with significant activity against T. brucei. Compounds were evaluated for IC50 values and selectivity indices, revealing promising candidates for further development .
- Anticancer Evaluation : In vitro studies on related benzothiophene derivatives showed significant cytotoxicity against cancer cell lines, with IC50 values ranging from 5 to 20 µM . These findings underscore the potential of this chemical scaffold in cancer therapeutics.
Q & A
Basic Research Questions
What are the optimized synthetic routes for N-([1,1'-Biphenyl]-4-yl)-3-chlorobenzo[b]thiophene-2-carboxamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with coupling a benzo[b]thiophene-2-carboxylic acid derivative with a biphenylamine group. A representative protocol (modified from related compounds) includes:
- Step 1 : Activation of 3-chlorobenzo[b]thiophene-2-carboxylic acid using thionyl chloride (SOCl₂) in dry dichloromethane at 0°C .
- Step 2 : Coupling with 4-aminobiphenyl in the presence of triethylamine (Et₃N) as a base, followed by 24-hour stirring at room temperature .
- Critical parameters : Temperature control (<5°C during activation), anhydrous solvents, and stoichiometric ratios (1:1.2 acid chloride to amine) to minimize side products. Yields range from 65–80% after recrystallization (DMSO:H₂O) .
Which characterization techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., biphenyl coupling at C4) and absence of unreacted starting materials. Key signals include aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ ~165 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected for C₂₃H₁₅ClNOS: 388.0572) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .
What preliminary biological activities have been reported for structurally analogous compounds?
- Enzyme inhibition : Analogous 3-chlorobenzo[b]thiophene carboxamides inhibit mitogen-activated protein kinase 1 (MAPK1) with IC₅₀ values of 1.2–3.8 µM, validated via kinase activity assays .
- Antimicrobial activity : Thiophene carboxamides with halogen substituents show moderate antibacterial activity (MIC 16–32 µg/mL against S. aureus) .
Advanced Research Questions
How can researchers resolve contradictions in reported biological activity data for this compound class?
Discrepancies in IC₅₀ or MIC values often arise from:
- Assay variability : Standardize protocols (e.g., ATP-based kinase assays vs. radiometric methods for MAPK1 ).
- Solubility differences : Use DMSO stocks ≤0.1% v/v to avoid cytotoxicity artifacts .
- Structural analogs : Compare substituent effects (e.g., 3-Cl vs. 3-F on benzo[b]thiophene) using matched molecular pair analysis .
What strategies are recommended for elucidating the compound’s mechanism of action in cell proliferation studies?
- Target identification : Use pull-down assays with biotinylated probes or affinity chromatography .
- Pathway analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., ERK/MAPK pathway modulation) .
- Resistance studies : Generate drug-tolerant cell lines via chronic low-dose exposure to identify compensatory pathways .
How do crystallographic data inform structure-activity relationships (SAR) for this compound?
- Dihedral angles : X-ray data for similar compounds (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) reveal that planarity between the thiophene and aryl groups enhances target binding (e.g., dihedral angles <15° ).
- Intermolecular interactions : Weak C–H⋯O/S hydrogen bonds in crystal packing correlate with improved solubility in polar solvents .
What computational methods are suitable for predicting off-target interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR libraries .
- Pharmacophore modeling : Identify essential features (e.g., carbonyl group, chloro substituent) using Discovery Studio .
- ADMET prediction : SwissADME or ProTox-II to assess permeability, toxicity, and metabolic stability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
